tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate

Catalog No.
S3337554
CAS No.
1951439-73-8
M.F
C15H19NO3
M. Wt
261.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbam...

CAS Number

1951439-73-8

Product Name

tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate

Molecular Formula

C15H19NO3

Molecular Weight

261.32

InChI

InChI=1S/C15H19NO3/c1-14(2,3)19-13(18)16-15(8-9-15)12-6-4-11(10-17)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,16,18)

InChI Key

PYFQCXADTGZNLP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C=O

tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate is an organic compound with the molecular formula C15H19NO3C_{15}H_{19}NO_3. This compound features a tert-butyl carbamate group linked to a cyclopropyl ring, which is further substituted with a 4-formylphenyl group at the first position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. At room temperature, it exists as a solid and is typically stored under inert conditions at temperatures between 2-8 °C to maintain stability.

While the compound can be found on chemical databases like PubChem [], there are no associated research publications or studies directly mentioning its use. This suggests that the compound might be relatively new or have niche applications outside of mainstream scientific research.

Potential Applications (Based on Structural Features):

  • Carbamate group: The presence of a carbamate group suggests the molecule could act as a protecting group for amines in organic synthesis. Carbamates can be reversibly attached to amines, allowing for selective modification of other functional groups in the molecule.
  • Cyclopropyl ring: The cyclopropyl ring introduces rigidity and unique steric interactions, which could be beneficial for targeting specific binding sites in biological systems.
  • Formyl group (aldehyde): The formyl group can participate in various chemical reactions, including aldol condensations and reductive aminations, potentially allowing for further functionalization of the molecule.
, including:

  • Oxidation: This can lead to the formation of carboxylic acids.
  • Reduction: The compound can be reduced to yield alcohols.
  • Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

The reactivity of the compound is influenced by the steric and electronic properties imparted by the cyclopropyl ring and the formyl group.

The synthesis of tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate typically involves the following steps:

  • Starting Materials: The reaction generally begins with tert-butyl carbamate and a cyclopropyl derivative containing a 4-formylphenyl group.
  • Reaction Conditions: The synthesis is performed under inert atmosphere conditions to prevent oxidation. Common solvents used include dichloromethane and tetrahydrofuran.
  • Catalysis: A base such as triethylamine or potassium carbonate is often employed to facilitate the reaction.
  • Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels.

tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate has potential applications across several domains:

  • Medicinal Chemistry: It may be utilized in drug development due to its unique structure, allowing for exploration of new pharmacophores.
  • Chemical Research: The compound serves as an intermediate in synthesizing more complex organic molecules and studying reaction mechanisms.
  • Industrial Use: It finds applications in producing specialty chemicals, catalysts, and materials.

Several compounds share structural similarities with tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate. Notable examples include:

  • tert-Butyl N-(4-formylbenzyl)carbamate
  • tert-Butyl N-(4-formylphenyl)methylcarbamate

Comparison

Compound NameStructural FeaturesUnique Aspects
tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamateContains a cyclopropane ringImparts rigidity and distinct steric properties
tert-Butyl N-(4-formylbenzyl)carbamateLacks cyclopropane ringDifferent reactivity and binding characteristics compared to cyclopropane variant
tert-Butyl N-(4-formylphenyl)methylcarbamateContains a methyl group instead of cyclopropaneVariations in steric hindrance and electronic effects

The presence of the cyclopropane ring in tert-butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate distinguishes it from other similar compounds, contributing to its unique reactivity and potential biological interactions.

XLogP3

2.2

Dates

Modify: 2023-08-19

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